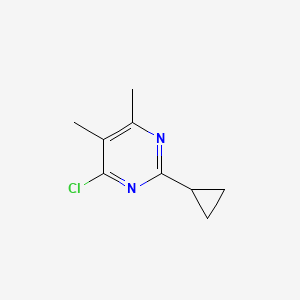

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-5-6(2)11-9(7-3-4-7)12-8(5)10/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEPESRJJBKXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Organic Synthesis

According to Vulcanchem's product information, the synthesis involves:

- Formation of the pyrimidine ring with methyl groups at positions 5 and 6.

- Subsequent introduction of the cyclopropyl group at position 2.

- Chlorination at position 4 to yield the target compound.

The exact reagents and conditions vary, but typically include:

- Use of cyclopropylamine or cyclopropyl-containing intermediates.

- Base-mediated nucleophilic substitution reactions.

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Controlled temperature conditions to optimize yield and purity.

Related Pyrimidine Synthesis Methodologies

While direct detailed procedures for this compound are scarce, analogous pyrimidine syntheses provide insights:

- Condensation of β-dicarbonyl compounds with amidines : This method is widely used for pyrimidine ring construction, often in polar aprotic solvents.

- Use of strong bases : Bases such as sodium ethoxide (NaOC2H5) or potassium carbonate (K2CO3) facilitate cyclization and substitution reactions.

- Halogenation steps : Chlorination often employs reagents like phosphorus oxychloride (POCl3) or direct substitution of hydroxy groups with chlorine under acidic conditions.

These methods are supported by literature on pyrimidine derivatives and industrial patent disclosures.

Industrial and Laboratory Preparation Insights

Industrial Scale Considerations

- Continuous flow reactors are employed to ensure consistent quality and high yield.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to minimize by-products.

- Use of bases like potassium carbonate and solvents like DMF is common for nucleophilic substitution steps involving cyclopropylamine.

Laboratory Scale Synthesis

- Batch reactions under inert atmosphere to prevent side reactions.

- Stepwise addition of reagents with temperature control (often 40–120 °C).

- Purification by recrystallization from methanol or other suitable solvents to obtain high-purity crystalline product.

Data Table: Summary of Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrimidine ring formation | Condensation | β-dicarbonyl compounds + amidines, base (NaOC2H5, K2CO3), solvent (DMSO, DMF) | Temperature: 75–120 °C; time varies |

| Methyl group introduction | From methylated precursors or methylation | Starting materials with methyl groups at 5,6 positions | Ensures 5,6-dimethyl substitution |

| Cyclopropyl group incorporation | Nucleophilic substitution | Cyclopropylamine, base (K2CO3), solvent (DMF) | Temperature: elevated (e.g., 80–100 °C) |

| Chlorination at position 4 | Halogenation/substitution | POCl3 or chlorinating agents, acidic conditions | Controlled to avoid over-chlorination |

| Purification | Recrystallization | Methanol or other solvents | Yields high purity crystalline product |

Research Findings and Optimization

- Base selection : Strong bases like sodium ethoxide improve cyclization efficiency but milder bases such as potassium carbonate are sufficient for substitution steps.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and reaction rates.

- Temperature control : Elevated temperatures facilitate ring closure and substitution but must be optimized to prevent decomposition.

- Yield and purity : Optimization of stoichiometry and reaction time leads to yields typically above 80%, with purity exceeding 95% after recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from adjacent substituents. Common nucleophiles include amines, alkoxides, and thiols.

Table 1: Nucleophilic Substitution Reactions

-

Microwave (MW) irradiation significantly accelerates substitution reactions, reducing reaction times from hours to minutes .

-

Steric hindrance from the cyclopropyl group slows reactions with bulky nucleophiles .

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 2: Cross-Coupling Reactions

-

Suzuki coupling with arylboronic acids provides access to biaryl derivatives, useful in medicinal chemistry .

-

Electron-deficient arylboronic acids exhibit higher reactivity .

Functional Group Transformations

The cyclopropyl and methyl groups undergo selective modifications under controlled conditions.

Table 3: Functional Group Interconversions

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilicity at position 4, facilitating nucleophilic attack .

-

Steric Effects : The cyclopropyl group at position 2 directs regioselectivity by hindering approach from the pyrimidine ring’s top face .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is primarily investigated for its potential pharmacological properties. Its structure allows for interactions with biological targets, making it a valuable compound in drug development.

Pharmacological Properties

- Antagonistic Activity : This compound has been studied for its activity as a selective antagonist for serotonin receptors, particularly the 5-HT2B subtype. Such antagonists are of interest in treating conditions like pulmonary hypertension and other cardiovascular diseases .

- Antiviral Properties : Research indicates that pyrimidine derivatives can exhibit antiviral activity. Studies have shown that modifications of the pyrimidine ring can enhance efficacy against viral infections .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific biological pathways can be exploited to develop effective agrochemicals.

Herbicide Development

- Mechanism of Action : Compounds like this compound can interfere with plant growth by inhibiting key enzymes involved in metabolic pathways . This makes them suitable candidates for developing selective herbicides that target weeds without harming crops.

Synthetic Methodologies

The synthesis of this compound has been explored through various methods, showcasing its versatility as a building block in organic synthesis.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted reactions that improve yield and reduce reaction times. For instance, the synthesis of anilinopyrimidine derivatives from this compound has shown significant improvements using microwave irradiation compared to traditional heating methods .

Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Time Required | Advantages |

|---|---|---|---|

| Conventional Heating | 68 | 72 hours | Standard method |

| Microwave-Assisted Synthesis | 90 | 30 minutes | Higher yield, eco-friendly solvents used |

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Serotonin Receptor Antagonism : A study demonstrated that modifications to the pyrimidine structure could enhance selectivity and potency against the 5-HT2B receptor, indicating potential therapeutic applications in treating serotonin-related disorders .

- Agricultural Efficacy : Research on herbicidal properties highlighted the compound's ability to selectively inhibit weed growth while preserving crop health. Field trials showed promising results in controlling specific weed species without significant phytotoxicity to crops .

- Synthetic Efficiency : The microwave-assisted synthesis method was validated through comparative studies showing significant improvements in yield and reaction times over traditional methods. This approach is increasingly favored for producing complex organic molecules efficiently .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Key Structural and Functional Differences

Physical and Chemical Properties

- Melting Points: (Diclofenac)·(2-amino-4,6-dimethylpyrimidine): 173–174°C . this compound (predicted): Likely lower than amino analogs due to reduced H-bonding capacity.

- Solubility: Cyclopropyl and chloro groups reduce polarity, decreasing aqueous solubility compared to amino- or hydroxyl-substituted pyrimidines (e.g., 6-chloro-4-hydroxypyrimidine) . Methyl groups enhance lipophilicity, favoring organic solvents .

Reactivity in Pharmaceutical Contexts

- Co-Crystal/Salt Formation: Amino groups (e.g., 2-amino-4,6-dimethylpyrimidine) facilitate co-crystals via H-bonding with APIs like diclofenac . The target compound’s lack of H-bond donors limits co-crystal formation but may improve metabolic stability .

- Substitution Reactions :

- Chloro at position 4 is a common site for nucleophilic substitution. The cyclopropyl group’s electron-withdrawing effect is weaker than CF₃ (in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine), leading to slower substitution rates .

Biological Activity

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C10H12ClN3

- Molecular Weight : 213.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Its structural features enable it to bind effectively to target proteins, influencing pathways related to cell proliferation and apoptosis.

Biological Activities

-

Antitumor Activity :

- The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast and prostate cancer cells by inducing apoptosis and cell cycle arrest.

- Case Study : In vitro assays indicated that this compound exhibited an IC50 value of approximately 70 nM against the LNCaP prostate cancer cell line, suggesting potent antitumor properties .

-

Enzyme Inhibition :

- It acts as an inhibitor of several kinases and enzymes involved in cancer progression. This inhibition can lead to reduced phosphorylation of key proteins that promote tumor growth.

- Research Findings : A study reported that the compound inhibited the Aurora kinase with an IC50 value of 1.5 µM, highlighting its potential as a therapeutic agent in cancer treatment .

-

Antiviral Properties :

- Emerging research suggests that this compound may also possess antiviral activity, particularly against RNA viruses. Its mechanism appears to involve interference with viral replication processes.

- Data Table : Summary of antiviral activity against select viruses.

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza Virus | 0.85 | Inhibition of viral RNA polymerase |

| Hepatitis C Virus | 1.20 | Disruption of viral replication |

Toxicological Profile

While investigating the biological activities, it is crucial to consider the compound's safety profile. Preliminary toxicity studies indicate a moderate safety margin, but further extensive toxicological assessments are needed.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Use fume hoods for volatile steps, and employ closed systems (e.g., gloveboxes) if toxic vapors are suspected. Post-experiment waste should be segregated into halogenated organic containers and processed by certified waste management services to prevent environmental contamination . Contamination risks are mitigated via dedicated equipment (e.g., filter-tipped pipettes) and rigorous cleaning protocols for glassware.

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Structural validation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm cyclopropyl and methyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z calculated for ).

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positions, if crystallizable .

Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectral data .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical route involves:

Cyclopropanation : Reacting 2-aminopyrimidine derivatives with cyclopropane precursors under palladium catalysis.

Chlorination : Treating the intermediate with POCl or PCl at reflux to introduce the chloro group at position 3.

Methylation : Using methyl iodide or dimethyl sulfate under basic conditions to install methyl groups at positions 5 and 6 .

Solubility challenges (e.g., in polar aprotic solvents) may require optimization of reaction temperatures and stoichiometry.

Advanced Research Questions

Q. How can researchers optimize the yield of this compound synthesis under varying reaction conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables:

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?

- Methodological Answer :

- Hybrid DFT-MD Simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to model solvent effects and transition states, which may explain discrepancies in nucleophilic substitution rates.

- Experimental Validation : Perform kinetic studies under controlled conditions (e.g., varying pH, solvents) to isolate variables conflicting with simulations.

Cross-check with literature on analogous pyrimidines, noting substituent electronic effects (e.g., cyclopropyl’s strain vs. methyl’s steric bulk) .

Q. What methodological approaches are recommended for studying the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing chloro with fluoro, varying cyclopropyl ring size).

- Bioassays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, correlating with experimental IC values.

Prioritize analogs showing >50% activity variance from the parent compound for further optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.